molecular formula C9H13N5 B1203352 9H-Purin-6-amine, 9-ethyl-N,N-dimethyl- CAS No. 5427-22-5

9H-Purin-6-amine, 9-ethyl-N,N-dimethyl-

Cat. No. B1203352
CAS RN: 5427-22-5
M. Wt: 191.23 g/mol
InChI Key: RDSBNAHSAFSNRA-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-ethyl-N,N-dimethyl-, also known as 6-Methylamino-9-methyl purine, is a chemical compound with the molecular formula C7H9N5 . Its molecular weight is 163.1799 . The IUPAC Standard InChI is InChI=1S/C7H9N5/c1-8-6-5-7(10-3-9-6)12(2)4-11-5/h3-4H,1-2H3, (H,8,9,10) .


Molecular Structure Analysis

The molecular structure of 9H-Purin-6-amine, 9-ethyl-N,N-dimethyl- can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more comprehensive view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .

properties

IUPAC Name

9-ethyl-N,N-dimethylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-4-14-6-12-7-8(13(2)3)10-5-11-9(7)14/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSBNAHSAFSNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202626
Record name N(6)-Dimethyl-N(9)-ethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Purin-6-amine, 9-ethyl-N,N-dimethyl-

CAS RN

5427-22-5
Record name N(6)-Dimethyl-N(9)-ethyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N(6)-Dimethyl-N(9)-ethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N(6)-DIMETHYL-N(9)-ETHYLADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWR86Y4WBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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